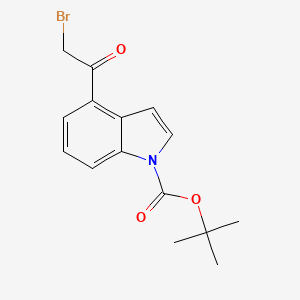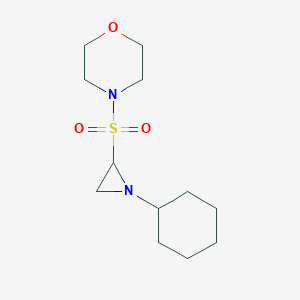
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine is an organic compound that features both aziridine and morpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine typically involves the reaction of cyclohexylaziridine with morpholine in the presence of a sulfonylating agent. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction. For example, the reaction might be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. This would require the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The process might also involve additional steps such as purification through crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amine.
Aplicaciones Científicas De Investigación
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine exerts its effects involves interactions with specific molecular targets. The aziridine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the aziridine moiety.
Cyclohexylaziridine: Contains the aziridine moiety but lacks the morpholine ring.
Sulfonylmorpholine: Features the sulfonyl and morpholine groups but without the aziridine ring.
Uniqueness
4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine is unique due to the combination of the aziridine, sulfonyl, and morpholine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
87975-42-6 |
|---|---|
Fórmula molecular |
C12H22N2O3S |
Peso molecular |
274.38 g/mol |
Nombre IUPAC |
4-(1-cyclohexylaziridin-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C12H22N2O3S/c15-18(16,13-6-8-17-9-7-13)12-10-14(12)11-4-2-1-3-5-11/h11-12H,1-10H2 |
Clave InChI |
WDJBKELXPLQWIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC2S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
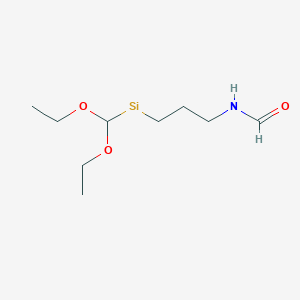
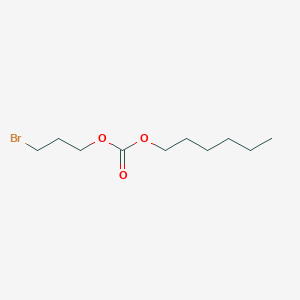
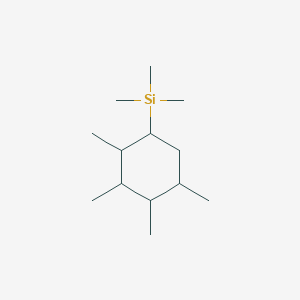
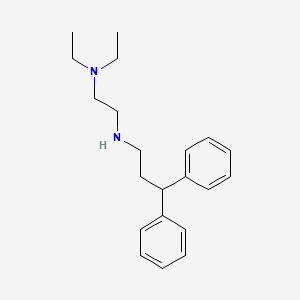

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)


![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
